molecular formula C28H29N3O5 B2498484 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894554-61-1

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2498484
CAS No.: 894554-61-1
M. Wt: 487.556
InChI Key: NESONULMNFFVID-UHFFFAOYSA-N
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Description

The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a quinolinone-based acetamide derivative characterized by a 1,2-dihydroquinolin-2-one core substituted with two methoxy groups at positions 6 and 5. The 3-position is functionalized with a [(4-methylphenyl)amino]methyl group, while the acetamide moiety is linked to a 2-methoxyphenyl group. Notably, its structural analogs (e.g., ’s trifluoromethyl-substituted variant) have been explored in medicinal chemistry, though specific data on this compound’s activity remains hypothetical without direct experimental evidence.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-18-9-11-21(12-10-18)29-16-20-13-19-14-25(35-3)26(36-4)15-23(19)31(28(20)33)17-27(32)30-22-7-5-6-8-24(22)34-2/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESONULMNFFVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reagents. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Functionalization: The quinoline core is then functionalized with methoxy groups and an amino-methyl group.

    Acylation: The final step involves the acylation of the quinoline derivative with 2-methoxyphenyl acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from diverse sources:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Reported Activity Source
Target Compound C₂₈H₂₈N₃O₅ 6,7-di-OCH₃; 3-[(4-CH₃C₆H₄NH)CH₂]; N-(2-OCH₃C₆H₄) 486.54 Hypothetical anticancer/kinase inhibition -
CID 4248894 () C₁₉H₂₁N₃O₃ 6,7-di-CH₃; N-(4-OCH₃C₆H₄) 339.39 Structural data only
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide () C₂₇H₂₄F₃N₃O₃ 7-OCH₃; 3-[(4-CH₃C₆H₄NH)CH₂]; N-(3-CF₃C₆H₄) 519.50 Kinase inhibition (speculative)
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () C₂₄H₁₉ClN₂O₂S 6-Cl; 4-C₆H₅; S-linker; N-(4-CH₃C₆H₄) 434.94 Unspecified (structural analog)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () C₂₀H₂₆N₂O₄ Morpholin-2-one core; 4-acetyl; N-(4-isopropylphenyl) 358.44 Synthetic intermediate
Dimethachlor () C₁₄H₁₈ClNO₂ 2-chloro; N-(2,3-dimethylphenyl); N-(1-methylethyl) 283.76 Herbicide

Structural and Functional Insights

Quinolinone vs. Quinoxaline/Morpholine Cores: The target compound’s 1,2-dihydroquinolin-2-one core differs from ’s tetrahydroquinoxaline and ’s morpholinone structures. The quinolinone scaffold is associated with kinase inhibition, while quinoxalines often exhibit antimicrobial or anticancer properties .

Substituent Effects: Methoxy Groups: The 6,7-dimethoxy groups in the target compound enhance hydrophilicity compared to ’s 6,7-dimethyl substituents. Methoxy groups may improve solubility but reduce membrane permeability . Trifluoromethyl vs.

Acetamide Modifications :

  • The 2-methoxyphenyl acetamide in the target compound contrasts with ’s 3-(trifluoromethyl)phenyl group. The latter’s strong electron-withdrawing nature may alter pharmacokinetics, while the former’s methoxy group offers moderate polarity .

Biological Activity

The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide represents a unique class of quinoline derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N2O4C_{27}H_{28}N_2O_4, with a molecular weight of approximately 440.53 g/mol. The structure features a quinoline core with dimethoxy and methoxy groups, contributing to its biological activity.

Property Value
Molecular FormulaC27H28N2O4C_{27}H_{28}N_2O_4
Molecular Weight440.53 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting DNA replication and transcription processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

  • In vitro Studies : The compound has been tested against various human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Strains Tested : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values were determined to be in the range of 10–50 µg/mL for different bacterial strains.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 5 µM. The mechanism was attributed to apoptosis induction via caspase activation .
  • Antimicrobial Efficacy :
    • In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations of 20 µg/mL .

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